Cas no 85504-42-3 (2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid)
![2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid structure](https://ja.kuujia.com/images/noimg.png)
2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid
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2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-374313-5.0g |
2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid |
85504-42-3 | 95% | 5g |
$3065.0 | 2023-04-30 | |
Enamine | EN300-374313-10.0g |
2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid |
85504-42-3 | 95% | 10g |
$4545.0 | 2023-04-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00860447-1g |
2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid |
85504-42-3 | 95% | 1g |
¥7573.0 | 2024-04-18 | |
Enamine | EN300-374313-0.1g |
2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid |
85504-42-3 | 95% | 0.1g |
$366.0 | 2023-04-30 | |
Enamine | EN300-374313-2.5g |
2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid |
85504-42-3 | 95% | 2.5g |
$2071.0 | 2023-04-30 | |
1PlusChem | 1P01BUS6-500mg |
2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid |
85504-42-3 | 95% | 500mg |
$1081.00 | 2024-04-21 | |
1PlusChem | 1P01BUS6-1g |
2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid |
85504-42-3 | 95% | 1g |
$1369.00 | 2024-04-21 | |
A2B Chem LLC | AW31926-1g |
2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid |
85504-42-3 | 95% | 1g |
$1148.00 | 2024-04-19 | |
1PlusChem | 1P01BUS6-2.5g |
2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid |
85504-42-3 | 95% | 2.5g |
$2622.00 | 2024-04-21 | |
1PlusChem | 1P01BUS6-50mg |
2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid |
85504-42-3 | 95% | 50mg |
$354.00 | 2024-04-21 |
2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acidに関する追加情報
2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic Acid: A Comprehensive Overview
2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid (CAS No. 85504-42-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct thienothiophene core, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid.
Chemical Structure and Synthesis
The chemical structure of 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid is defined by its thienothiophene moiety, which is a bicyclic heterocyclic system composed of two thiophene rings fused together. The presence of a methyl group at the 5-position of the thienothiophene ring and an acetic acid group at the 2-position contributes to its unique chemical properties. The synthesis of this compound typically involves multi-step reactions, including the formation of the thienothiophene core and subsequent functionalization to introduce the acetic acid group.
Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid. For instance, a study published in the Journal of Organic Chemistry reported a palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of the final product. This method not only enhances the synthetic accessibility but also reduces the environmental impact by minimizing waste generation.
Biological Properties
2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid has been extensively studied for its biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. Research has shown that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. By modulating COX activity, 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid can potentially alleviate inflammatory conditions such as arthritis and colitis.
In addition to its anti-inflammatory effects, 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid has demonstrated promising anti-cancer properties. Studies have indicated that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For example, a recent study published in Cancer Research found that 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid selectively inhibited the growth of breast cancer cells by downregulating the expression of oncogenic proteins such as HER2 and AKT.
Potential Applications
The diverse biological activities of 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid make it a promising candidate for various therapeutic applications. In the realm of anti-inflammatory drugs, this compound could be developed into novel nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects compared to existing treatments. The selective inhibition of COX enzymes by 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid may offer a safer alternative to traditional NSAIDs that often cause gastrointestinal complications.
In cancer therapy, 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid holds potential as a targeted therapeutic agent for treating specific types of cancer. Its ability to induce apoptosis in cancer cells while sparing normal cells makes it an attractive candidate for further clinical investigation. Ongoing preclinical studies are exploring the efficacy and safety profile of this compound in various cancer models.
Clinical Trials and Future Directions
The promising preclinical results with 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid have paved the way for further clinical evaluation. Several phase I clinical trials are currently underway to assess the safety and pharmacokinetics of this compound in human subjects. These trials aim to determine optimal dosing regimens and identify any potential side effects or adverse reactions.
Beyond its therapeutic applications, 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid also holds potential as a research tool in academic and industrial settings. Its unique chemical structure and biological activities make it a valuable probe for studying cellular processes and signaling pathways involved in inflammation and cancer.
In conclusion, 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid (CAS No. 85504-42-3) is a multifunctional compound with significant potential in both research and therapeutic applications. Ongoing studies continue to uncover new insights into its mechanisms of action and broaden its scope of utility. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing our understanding and treatment of inflammatory diseases and cancer.
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